Diethyl (2-{1-[(trifluoroacetyl)oxy]ethoxy}ethyl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (2-{1-[(trifluoroacetyl)oxy]ethoxy}ethyl)propanedioate is a chemical compound known for its unique structure and properties. It is a derivative of diethyl propanedioate, commonly known as diethyl malonate, which is widely used in organic synthesis. The presence of the trifluoroacetyl group and the ethoxyethyl linkage in its structure makes it a compound of interest in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2-{1-[(trifluoroacetyl)oxy]ethoxy}ethyl)propanedioate typically involves the alkylation of diethyl propanedioate. The process begins with the conversion of diethyl propanedioate into its enolate ion by reaction with a strong base such as sodium ethoxide in ethanol . The enolate ion then undergoes nucleophilic substitution with an appropriate alkyl halide, such as 2-{1-[(trifluoroacetyl)oxy]ethoxy}ethyl bromide, to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-{1-[(trifluoroacetyl)oxy]ethoxy}ethyl)propanedioate can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the ester groups.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted monocarboxylic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Acids: Hydrochloric acid, sulfuric acid.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
Substituted Malonic Esters: Formed through alkylation reactions.
Carboxylic Acids: Formed through hydrolysis and decarboxylation reactions.
Scientific Research Applications
Diethyl (2-{1-[(trifluoroacetyl)oxy]ethoxy}ethyl)propanedioate has several applications in scientific research, including:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: Potentially useful in the development of pharmaceuticals due to its unique structure.
Material Science: Could be explored for the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl (2-{1-[(trifluoroacetyl)oxy]ethoxy}ethyl)propanedioate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoroacetyl group can enhance the compound’s reactivity by stabilizing negative charges through electron-withdrawing effects. This makes the compound a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Diethyl Malonate: A simpler ester without the trifluoroacetyl and ethoxyethyl groups.
Ethyl Acetoacetate: Another ester used in organic synthesis with different functional groups.
Uniqueness
Diethyl (2-{1-[(trifluoroacetyl)oxy]ethoxy}ethyl)propanedioate is unique due to the presence of the trifluoroacetyl group, which imparts distinct electronic properties and reactivity compared to similar compounds. This makes it valuable in specific synthetic applications where such properties are desired.
Properties
CAS No. |
122279-97-4 |
---|---|
Molecular Formula |
C13H19F3O7 |
Molecular Weight |
344.28 g/mol |
IUPAC Name |
diethyl 2-[2-[1-(2,2,2-trifluoroacetyl)oxyethoxy]ethyl]propanedioate |
InChI |
InChI=1S/C13H19F3O7/c1-4-20-10(17)9(11(18)21-5-2)6-7-22-8(3)23-12(19)13(14,15)16/h8-9H,4-7H2,1-3H3 |
InChI Key |
ROOVNUVWNBNTRC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCOC(C)OC(=O)C(F)(F)F)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.